molecular formula C10H11ClO B2510032 3-(3-Chlorophenyl)but-3-en-1-ol CAS No. 910819-14-6

3-(3-Chlorophenyl)but-3-en-1-ol

Cat. No. B2510032
Key on ui cas rn: 910819-14-6
M. Wt: 182.65
InChI Key: KZNAOIRNAJHXCL-UHFFFAOYSA-N
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Patent
US08318760B2

Procedure details

A solution of DME (20 mL) and 2M Na2CO3 (15 mL) containing 3-bromobut-3-en-1-ol (1.40 g, 7.66 mol), (3-chlorophenyl)boronic acid (2.3 g, 14.7 mmol) and Pd(PPh3)4 (0.4 g, 0.35 mmol) was refluxed under an argon atmosphere for 3 hours. The solution was concentrated (to remove excess DME) and partitioned between water and ethyl acetate. The organic phase was washed with 1N NaOH, water (2×) and brine. The solution was then dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. 1H NMR (500 MHz, CDCl3): δ 7.42 (s, 1H); 7.31-7.29 (m, 3H); 5.43 (s, 1H); 5.21 (s, 1H); 3.73 (t, J=6.5 Hz, 2H); 2.77 (t, J=6.3 Hz, 2H); 1.91 (s, 1H). LCMS1 2.95 min. (M-OH)=165.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].Br[C:8](=[CH2:12])[CH2:9][CH2:10][OH:11].[Cl:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[Cl:13][C:14]1[CH:19]=[C:18]([C:8](=[CH2:12])[CH2:9][CH2:10][OH:11])[CH:17]=[CH:16][CH:15]=1 |f:0.1.2,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC(CCO)=C
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under an argon atmosphere for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
(to remove excess DME)
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 1N NaOH, water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CCO)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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